molecular formula C27H36N2O6 B13786752 Boc-Tyr-Leu-OBn

Boc-Tyr-Leu-OBn

Cat. No.: B13786752
M. Wt: 484.6 g/mol
InChI Key: SVINFKSLOMLCGB-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Tyr-Leu-OBn is a synthetic peptide compound composed of three amino acids: tyrosine, leucine, and a benzyl ester. The term “Boc” refers to the tert-butyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group of tyrosine during the synthesis process. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Tyr-Leu-OBn is typically synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. The Boc protecting group is used to protect the amino group of tyrosine. The subsequent amino acids, leucine and the benzyl ester, are then sequentially added to the growing peptide chain. The Boc group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using a suitable cleavage reagent .

Industrial Production Methods

In industrial settings, this compound is produced using automated peptide synthesizers that follow the same SPPS methodology. These machines allow for the efficient and scalable production of peptides by automating the repetitive steps of amino acid coupling and deprotection .

Chemical Reactions Analysis

Types of Reactions

Boc-Tyr-Leu-OBn undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected peptides, substituted derivatives, and oxidized or reduced forms of the peptide .

Scientific Research Applications

Boc-Tyr-Leu-OBn has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Tyr-Leu-OBn involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Boc-Tyr-Leu-OMe
  • Boc-Tyr-Leu-OH
  • Boc-Tyr-Leu-NH2

Uniqueness

Boc-Tyr-Leu-OBn is unique due to the presence of the benzyl ester group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and analytical applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C27H36N2O6

Molecular Weight

484.6 g/mol

IUPAC Name

benzyl (2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C27H36N2O6/c1-18(2)15-23(25(32)34-17-20-9-7-6-8-10-20)28-24(31)22(29-26(33)35-27(3,4)5)16-19-11-13-21(30)14-12-19/h6-14,18,22-23,30H,15-17H2,1-5H3,(H,28,31)(H,29,33)/t22-,23-/m0/s1

InChI Key

SVINFKSLOMLCGB-GOTSBHOMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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